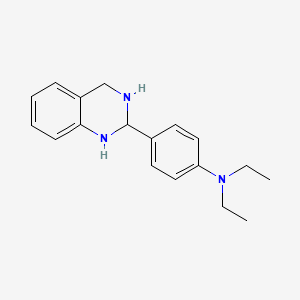
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-3-cyano-4-oxoquinoline.
Formation of Intermediate: The intermediate is formed by reacting 6-chloro-3-cyano-4-oxoquinoline with ethyl chloroacetate in the presence of a base such as sodium hydride.
Cyclization: The intermediate undergoes cyclization to form the quinoline ring structure.
Esterification: The final step involves the esterification of the intermediate with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Processing: This involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex quinoline derivatives, aiding in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: It can interfere with DNA synthesis or protein synthesis pathways in microorganisms, leading to their death or inhibition of growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetate: Lacks the cyano group, which may affect its biological activity.
Ethyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(6-bromo-3-cyano-4-oxoquinolin-1(4H)-yl)acetate: Contains a bromo group instead of a chloro group, which can influence its reactivity and biological properties.
Uniqueness
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of both the cyano and chloro groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups allow for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H9ClN2O3 |
|---|---|
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C13H9ClN2O3/c1-19-12(17)7-16-6-8(5-15)13(18)10-4-9(14)2-3-11(10)16/h2-4,6H,7H2,1H3 |
Clé InChI |
RDVIBVNFBOFCJN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




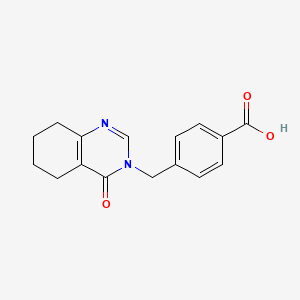


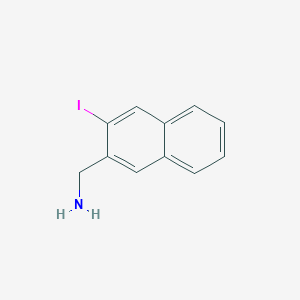
![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
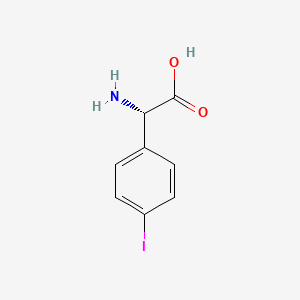
![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)

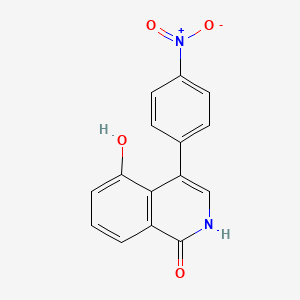
![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
![(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)
